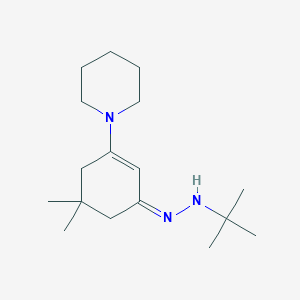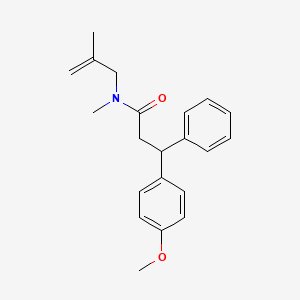![molecular formula C8H13N3O4S2 B6023430 N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6023430.png)
N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained a significant amount of attention in the scientific community. This compound is known for its potential applications in the field of medicine and research.
Wirkmechanismus
N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It does this by activating the p53 pathway, which is a tumor suppressor pathway. It also inhibits the expression of cyclin-dependent kinase 4 (CDK4) and cyclin D1, which are important regulators of the cell cycle. This compound also has anti-inflammatory properties and works by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce cell cycle arrest and apoptosis, and have anti-inflammatory properties. It has also been found to have a low toxicity profile.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has a number of advantages for lab experiments. It has been found to have a low toxicity profile, making it a safer option for experiments involving cell cultures. It is also relatively easy to synthesize and has been found to be stable under a variety of conditions. However, one limitation of this compound is that it is relatively new and there is still much to be learned about its properties and potential applications.
Zukünftige Richtungen
There are a number of future directions for research involving N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide. One potential direction is to investigate its potential as a treatment for inflammatory diseases. Another potential direction is to investigate its potential as a treatment for cancer. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations. Overall, this compound shows promise as a potential therapeutic agent and warrants further investigation.
Synthesemethoden
The synthesis of N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide involves a series of steps. The first step involves the reaction of 2-chloroacetic acid with thiosemicarbazide to produce 2-(1,3-thiazol-2-yl)acetohydrazide. The second step involves the reaction of 2-(1,3-thiazol-2-yl)acetohydrazide with 2-methoxyethylamine to produce N-(2-methoxyethyl)-2-(1,3-thiazol-2-yl)acetohydrazide. Finally, the third step involves the reaction of N-(2-methoxyethyl)-2-(1,3-thiazol-2-yl)acetohydrazide with chlorosulfonic acid to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has potential applications in the field of medicine and research. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory properties and can be used to treat inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[5-(2-methoxyethylsulfamoyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4S2/c1-6(12)11-8-9-5-7(16-8)17(13,14)10-3-4-15-2/h5,10H,3-4H2,1-2H3,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCWRMJWOGNZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinecarboxamide](/img/structure/B6023350.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(2,5-dimethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6023356.png)
![1-[(1-{[1-(1,3-benzothiazol-2-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]-3-pyrrolidinol bis(trifluoroacetate) (salt)](/img/structure/B6023361.png)
![methyl 2-{[(6-bromo-2-phenyl-4-quinolinyl)carbonyl]amino}-4-(3-pyridinyl)-3-thiophenecarboxylate](/img/structure/B6023362.png)
![6-bromo-8-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6023365.png)



![N-(2,3-dimethylphenyl)-2-{4-hydroxy-2-[(2-thienylmethylene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6023381.png)
![{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B6023397.png)


![3-(4-fluorophenyl)-4-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-2-piperazinone](/img/structure/B6023420.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6023426.png)